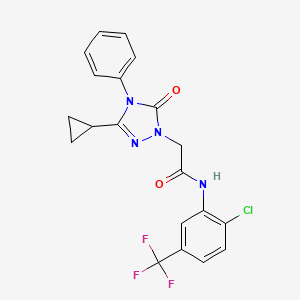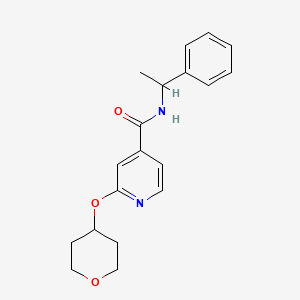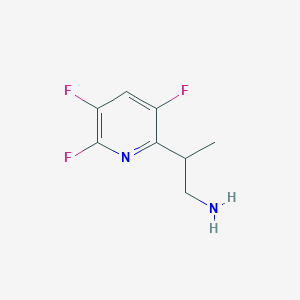
(4-(Quinolin-8-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Quinolin-8-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
The structural features of this compound, particularly the piperidine and quinoline moieties, indicate potential use in Alzheimer’s disease research. Compounds with similar structures have been synthesized and evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer’s disease . The inhibition of these enzymes can potentially reduce the progression of symptoms by preserving acetylcholine levels in the brain.
Anticancer Activity
Piperidine derivatives, which are part of this compound’s structure, have been studied for their anticancer properties. They have shown promise in antiproliferation and antimetastatic effects in various types of cancers . The compound could be part of a new class of anticancer agents, subject to further research and development.
Antimicrobial and Antifungal Applications
The piperidine nucleus is known to be a cornerstone in the production of drugs with antimicrobial and antifungal effects. This compound could be explored for its efficacy against a range of microbial and fungal pathogens, contributing to the development of new treatments in infectious diseases .
Analgesic and Anti-inflammatory Uses
Compounds with piperidine structures have been utilized as analgesics and anti-inflammatory agents. The compound being analyzed could be investigated for its potential to alleviate pain and reduce inflammation, which would be beneficial in conditions such as arthritis and neuropathic pain .
Antipsychotic and Antidepressant Effects
The piperidine moiety is also associated with antipsychotic and antidepressant activities. This compound may have applications in the treatment of mental health disorders, including depression and schizophrenia, by modulating neurotransmitter systems in the brain .
Drug Discovery and Synthesis
Lastly, the compound’s structure makes it a candidate for drug discovery and synthesis. Its molecular framework could be used as a building block in the synthesis of a variety of pharmacologically active molecules. The compound could serve as a precursor or an intermediate in the creation of new therapeutic drugs .
Eigenschaften
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)30-18-7-1-5-16(14-18)21(28)27-12-9-17(10-13-27)29-19-8-2-4-15-6-3-11-26-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMGSCQXOKIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Quinolin-8-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2603680.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)

![1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)


![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)



